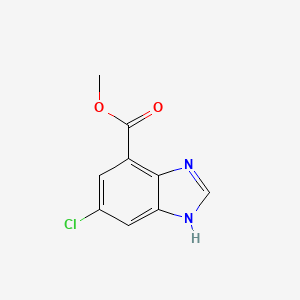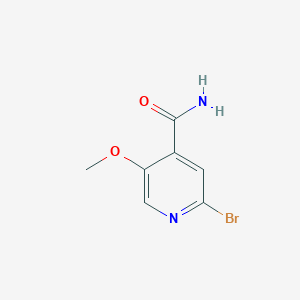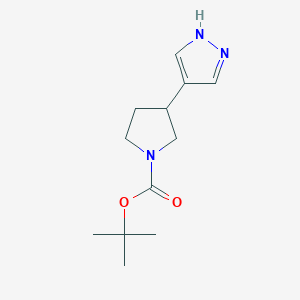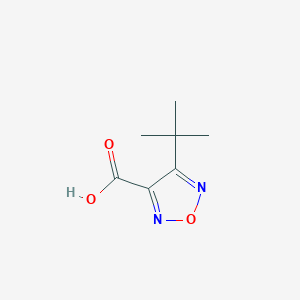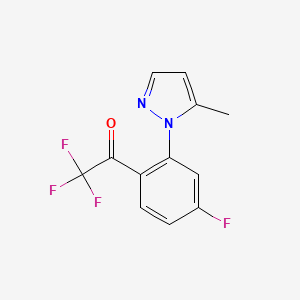
2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This is often done using trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl3) at low temperatures.
Coupling reactions: The final step involves coupling the pyrazole derivative with the trifluoromethylated phenyl ring under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)ethanone is unique due to the presence of both a pyrazole ring and multiple fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H8F4N2O |
|---|---|
Poids moléculaire |
272.20 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[4-fluoro-2-(5-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H8F4N2O/c1-7-4-5-17-18(7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 |
Clé InChI |
QQRVHOCJIHEUNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN1C2=C(C=CC(=C2)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)

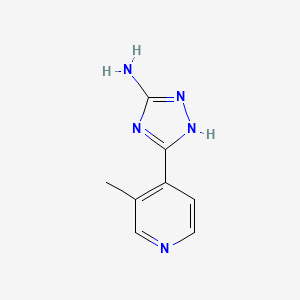
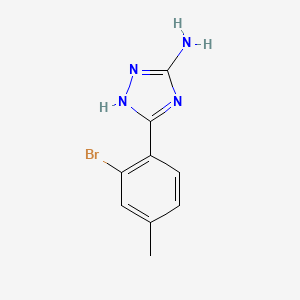

![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)

![(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13661580.png)
